molecular formula C17H15NO2 B11852851 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione

Cat. No.: B11852851
M. Wt: 265.31 g/mol
InChI Key: NYHAFSXDIMHOSI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to an isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methodologies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of transition-metal-catalyzed reactions and organocatalytic methods can enhance the efficiency and yield of the production process . These methods offer robust techniques for constructing complex heterocyclic structures, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the benzyl moiety .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylbenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 4 positions of the benzyl moiety can enhance its interaction with molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3

InChI Key

NYHAFSXDIMHOSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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